![molecular formula C25H29NO2S B2407370 (5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 299417-35-9](/img/structure/B2407370.png)

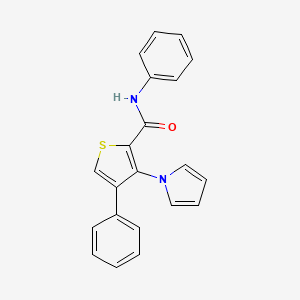

(5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione” is a chemical compound with a unique structure that allows for various applications, including drug development, material synthesis, and catalysis. It has a molecular weight of 407.57 and a molecular formula of C25H29NO2S .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.Physical And Chemical Properties Analysis

This compound has a molecular weight of 407.57 and a molecular formula of C25H29NO2S . Unfortunately, specific details about the physical and chemical properties of this compound, such as its boiling point and storage conditions, are not available in the search results.Aplicaciones Científicas De Investigación

Corrosion Inhibition in Mild Steel

Research has shown that certain thiazolidinedione derivatives can act as effective inhibitors for mild steel corrosion in acidic solutions. Studies involving weight loss, electrochemical polarization, and electrochemical impedance spectroscopy techniques have demonstrated increased inhibition efficiency with these compounds. The adsorption of these inhibitors on mild steel surfaces was consistent with the Langmuir adsorption isotherm, indicating potential industrial applications in protecting steel structures against corrosion (Yadav et al., 2015).

Antimicrobial and Antifungal Activities

Thiazolidinedione derivatives have been synthesized and found to exhibit antimicrobial and antifungal activities. Compounds bearing pyridine or piperazine moieties, in particular, displayed good to excellent antibacterial activity. This suggests potential applications in the development of new antibacterial and antifungal agents (Mohanty et al., 2015).

Antihyperglycemic Action and Insulin Sensitization

Benzimidazole-Thiazolidinedione hybrids have been synthesized and shown to exert robust antihyperglycemic action linked to insulin sensitization mechanisms. In vitro treatment with these compounds increased the mRNA expression of proteins recognized as strategic targets in diabetes, suggesting their potential use in diabetic treatments (Gutiérrez-Hernández et al., 2019).

Synthesis and Chemical Characterization

The synthesis and structural characterization of various thiazolidinedione derivatives have been a significant area of research. Studies involving single-crystal X-ray diffraction data and spectroscopic methods have provided detailed insights into the molecular structure of these compounds, essential for understanding their potential applications in various fields (Popov-Pergal et al., 2010).

Potential in Cancer Treatment

Thiazolidinedione derivatives have also been explored for their potential in cancer treatment. Some derivatives have shown promising antiproliferative activity against human cancer cell lines, indicating their potential as candidates for further investigation in oncological applications (Chandrappa et al., 2008).

Chemical Stability and Solubility

Studies on the solubility thermodynamics and partitioning processes of thiazolidinedione derivatives in biologically relevant solvents have been crucial for understanding their pharmacological relevance. The evaluation of solubility in different solvents, along with the thermodynamic parameters, provides insights into the solute-solvent interactions, crucial for drug development processes (Volkova et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 4-tert-butylphenyl acetate , have been used in early discovery research, suggesting that they may interact with a variety of biological targets.

Mode of Action

A compound with a similar structure, n, n-bis(4-tert-butylphenyl)hydroxylamine, has been shown to undergo reductive bromination, where two hydrogens in ortho positions of benzene rings are substituted by br2, leading to a two-electron reduction of hydroxylamine to amine . This suggests that our compound might also undergo similar reactions.

Biochemical Pathways

Compounds with similar structures have been shown to participate in various chemical transformations , suggesting that this compound might also be involved in various biochemical pathways.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, a compound with a similar structure, [l-(−)-menthyl)]-[2,2′-methylene-bis-(4-methyl-6-tert-butylphenyl)] phosphite ozonide, has been shown to undergo low-temperature ozonization , suggesting that temperature can significantly influence the reactivity of this compound.

Propiedades

IUPAC Name |

(5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO2S/c1-24(2,3)19-11-7-17(8-12-19)15-21-22(27)26(23(28)29-21)16-18-9-13-20(14-10-18)25(4,5)6/h7-15H,16H2,1-6H3/b21-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFPTMGDLIPBES-QNGOZBTKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)SC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)C(C)(C)C)/SC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2407287.png)

![N-(3-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2407288.png)

![N-[2-[4-[2-(Cyclopentylamino)-2-oxoethyl]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2407290.png)

![ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2407294.png)

![1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2407295.png)

![2,5-dimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)furan-3-carboxamide](/img/structure/B2407297.png)

![3-Fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2407298.png)

![11-imino-N-(3-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2407301.png)

![7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407302.png)

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2407306.png)

![tert-butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2407308.png)